molecular formula C20H19FN2O4 B2394512 methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-76-6

methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2394512
CAS No.: 899986-76-6
M. Wt: 370.38
InChI Key: UNWLFZPGEUNYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the methanobenzo[g][1,3,5]oxadiazocine ring and the introduction of the fluoro-methylphenyl and carboxylate groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methanobenzo[g][1,3,5]oxadiazocine ring and the fluoro-methylphenyl and carboxylate groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially participate in acid-base reactions, while the fluoro-methylphenyl group could be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxylate group could potentially increase its solubility in water .

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds plays a critical role in the development of new materials and pharmaceuticals. For instance, the synthesis of N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides demonstrates the use of three-component reactions, highlighting the importance of catalysts in organic synthesis and providing a foundation for further modifications and applications in various fields (Gein et al., 2017). Similarly, the creation of fluorinated heterocyclic compounds through photochemical approaches offers pathways to synthesize new molecules with potential applications in medicinal chemistry and material science (Buscemi et al., 2005).

Antibacterial Activity

The exploration of new compounds with antibacterial properties is crucial in combating drug-resistant bacteria. Research on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives and their evaluation against Salmonella typhi highlights the ongoing search for novel antibacterial agents. This research underscores the potential of these compounds in addressing the need for new treatments against bacterial infections (Salama, 2020).

Photophysical Properties

The study of photophysical properties of organic compounds is essential for developing new optical materials and sensors. The tuning of solution-phase photophysics of novel hydrogen bond-sensitive derivatives showcases the intricate relationship between molecular structure and photophysical behavior. These insights are vital for designing compounds with specific optical properties for applications in organic electronics and fluorescence-based sensing (Ghosh et al., 2013).

Radiopharmaceutical Development

The automated synthesis of radiopharmaceuticals for PET imaging represents a critical intersection of organic synthesis and medical imaging. The development of a radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 ([11C]CS1P1) exemplifies the complex synthesis processes required to produce compounds for human use in clinical settings. This work not only demonstrates the technical challenges but also the potential of radiopharmaceuticals in advancing diagnostic imaging (Luo et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods to synthesize it more efficiently .

Properties

IUPAC Name

methyl 10-(3-fluoro-4-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-11-4-6-13(9-15(11)21)23-19(25)22-16-10-20(23,2)27-17-7-5-12(8-14(16)17)18(24)26-3/h4-9,16H,10H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWLFZPGEUNYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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